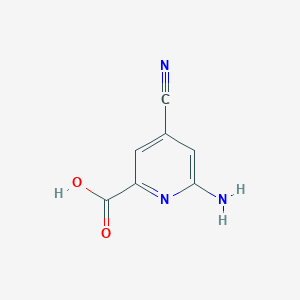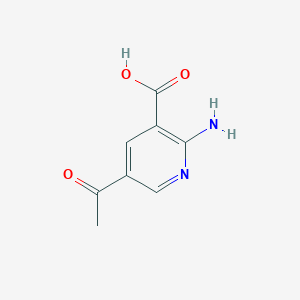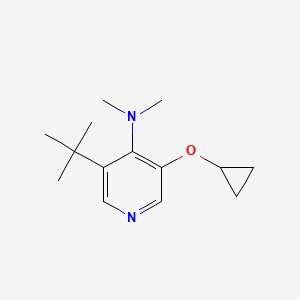![molecular formula C7H7ClN2O B14854627 2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine CAS No. 944899-77-8](/img/structure/B14854627.png)
2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine is a heterocyclic compound that contains both furan and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine typically involves the reaction of chloromethyl derivatives with pyrimidine precursors. One common method involves the use of 2-chloromethylpyridine derivatives, which are reacted with suitable nucleophiles under controlled conditions to form the desired compound . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The furan and pyrimidine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium methoxide, methanol, and various nucleophiles such as thiols and amines . Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while reactions with amines can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine include other chloromethyl derivatives of pyrimidine and furan rings, such as 2-chloromethyl-3,5-dimethyl-4-methoxypyridine and 2-chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-one .
Uniqueness
What sets this compound apart from similar compounds is its specific combination of furan and pyrimidine rings, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
944899-77-8 |
|---|---|
Molekularformel |
C7H7ClN2O |
Molekulargewicht |
170.59 g/mol |
IUPAC-Name |
2-(chloromethyl)-5,7-dihydrofuro[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN2O/c8-1-7-9-2-5-3-11-4-6(5)10-7/h2H,1,3-4H2 |
InChI-Schlüssel |
YBSKFOAKTCPCBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CN=C(N=C2CO1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(1R,5S,13S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B14854612.png)



